molecular formula C6H7NO B13338056 (E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile

(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile

Cat. No.: B13338056
M. Wt: 109.13 g/mol
InChI Key: RDWWMQDCKZIDJM-LZCJLJQNSA-N
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Description

2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is an organic compound that features a dihydrofuran ring fused to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile can be achieved through several methods. One common approach involves the reaction of dihydrofuran with acetonitrile under specific conditions. For instance, the reaction between Corey ylide and α,β-unsaturated ketones enables a straightforward synthesis of 2,3-dihydrofurans . This reaction offers the use of simple and commercially available starting materials, mild reaction conditions, and scalability.

Industrial Production Methods

Industrial production methods for 2-(dihydrofuran-3(2H)-ylidene)acetonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Dihydrofuran-3(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The nitrile group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile include Lewis acids, palladium catalysts, and other transition metal catalysts. For example, a Lewis acid-catalyzed ring-opening reaction of dihydrofuran acetals can produce functionalized carbazoles .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with Lewis acids can yield 1-hydroxycarbazole-2-carboxylates .

Scientific Research Applications

2-(Dihydrofuran-3(2H)-ylidene)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Medicine: Investigated for its potential use in pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, the use of palladium catalysts in reactions can facilitate the formation of new carbon-carbon bonds, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential for industrial use make it a valuable compound in various fields.

Properties

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

IUPAC Name

(2E)-2-(oxolan-3-ylidene)acetonitrile

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1+

InChI Key

RDWWMQDCKZIDJM-LZCJLJQNSA-N

Isomeric SMILES

C\1COC/C1=C/C#N

Canonical SMILES

C1COCC1=CC#N

Origin of Product

United States

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